3-(2-Chloro-8-methoxyquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

Description

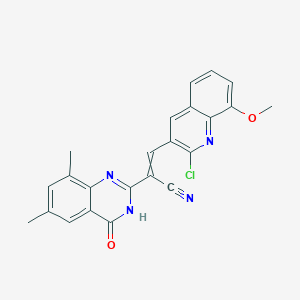

This compound is a hybrid molecule featuring a quinoline moiety substituted with chloro and methoxy groups at positions 2 and 8, respectively, and a 6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl group linked via a prop-2-enenitrile bridge.

Properties

IUPAC Name |

3-(2-chloro-8-methoxyquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN4O2/c1-12-7-13(2)19-17(8-12)23(29)28-22(27-19)16(11-25)10-15-9-14-5-4-6-18(30-3)20(14)26-21(15)24/h4-10H,1-3H3,(H,27,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZBUCIWSBXACF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)NC(=N2)C(=CC3=C(N=C4C(=C3)C=CC=C4OC)Cl)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-Chloro-8-methoxyquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize the available data regarding its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

This structure includes a quinoline moiety and a quinazoline derivative, which are known for their diverse biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related quinoline derivatives. For instance, azetidinone fused 2-chloroquinoline derivatives have shown significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL . Although specific data on the target compound is limited, its structural similarity to these derivatives suggests potential antimicrobial efficacy.

Anticancer Activity

The anticancer properties of quinoline and quinazoline derivatives have been extensively studied. A related compound demonstrated an IC50 value of 1.2 µM against MCF-7 breast cancer cells . This study indicated that the compound induced cell cycle arrest at the G2/M phase and exhibited pro-apoptotic activity, suggesting that similar mechanisms may be present in the target compound.

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 8g | MCF-7 | 1.2 | Apoptosis via Caspase activation |

| Compound XYZ | A549 (Lung) | 1.5 | Cell cycle arrest at G2/M phase |

| Compound ABC | Panc-1 | 1.4 | Induction of apoptosis |

The biological activity of quinoline and quinazoline derivatives often involves multiple mechanisms:

- Inhibition of DNA synthesis : Many compounds interfere with nucleic acid synthesis, leading to cell death.

- Induction of apoptosis : Activation of apoptotic pathways through caspase enzymes is a common mechanism observed in anticancer studies.

- Cell cycle arrest : Compounds may halt cell division at specific phases, preventing tumor growth.

Case Studies

A notable case study involved the synthesis and evaluation of various quinoline derivatives, where modifications to the quinoline structure significantly affected biological activity. The introduction of different substituents led to enhanced potency against cancer cell lines .

Example Case Study: Synthesis and Testing

A recent study synthesized a series of quinoline-based compounds and tested them against multiple cancer cell lines:

- Synthesis Method : Compounds were synthesized using click chemistry techniques which allowed for efficient attachment of bioactive groups.

- Testing Results : The most active compounds showed significant inhibition of cell proliferation and induction of apoptosis markers.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds containing quinoline and quinazoline moieties have significant anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including human breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis through various pathways, including the modulation of apoptotic proteins and cell cycle regulators .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Several studies report that derivatives with similar structures demonstrate effectiveness against a range of bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of halogen atoms in the structure enhances the antimicrobial potency by increasing lipophilicity and facilitating membrane penetration .

Synthesis Methodologies

The synthesis of 3-(2-Chloro-8-methoxyquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile typically involves multi-step reactions starting from readily available precursors. A notable synthetic route includes:

- Formation of Quinoline Derivative : The initial step involves the reaction of 2-chloro-8-methoxyquinoline with appropriate reagents to form a substituted quinoline.

- Quinazoline Synthesis : The introduction of dimethyl and keto groups leads to the formation of the quinazoline scaffold through cyclization reactions.

- Final Coupling Reaction : The final product is obtained via a coupling reaction between the quinoline derivative and the quinazoline derivative under specific conditions that favor the formation of the double bond present in the propene nitrile structure .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related quinazolinone derivatives from the evidence:

*Estimated based on structural complexity.

Key Observations:

Structural Diversity: The target compound’s prop-2-enenitrile linker distinguishes it from tetrahydroquinazolinones (e.g., compound in ) and chlorinated derivatives (e.g., –5). Chlorine substituents in –5 increase molecular weight and lipophilicity, whereas methoxy and methyl groups in the target compound may improve solubility .

Synthetic Methods :

- The Pd-catalyzed cross-coupling used in suggests that the target compound’s synthesis might involve similar strategies for introducing aryl or heteroaryl groups. However, the nitrile group may require specialized cyanation steps .

Functional Implications: The 6,8-dimethyl-4-oxo-quinazoline moiety in the target compound resembles kinase inhibitor scaffolds (e.g., gefitinib), while the methoxyquinoline group is common in antimalarial drugs (e.g., chloroquine). This hybrid structure could target dual pathways, though experimental validation is needed. Chlorinated derivatives (–5) are often associated with antimicrobial activity, whereas methoxy-substituted analogs () are explored for photophysical properties due to extended conjugation .

Research Findings and Gaps

- Photophysical Properties: Compounds with diarylquinazolinones () exhibit tunable fluorescence, suggesting the target compound’s nitrile group could further modulate emission spectra or quantum yields .

- Biological Activity : The absence of hydroxyl or chlorobenzyl groups (cf. –5) may reduce cytotoxicity but requires empirical testing.

- Synthetic Challenges: The steric hindrance from the 6,8-dimethyl group on the quinazolinone ring could complicate coupling reactions, necessitating optimized catalytic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.